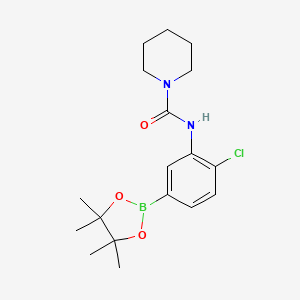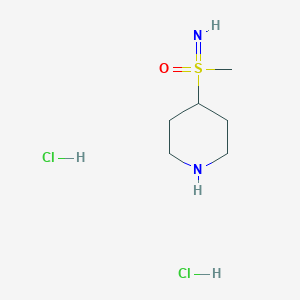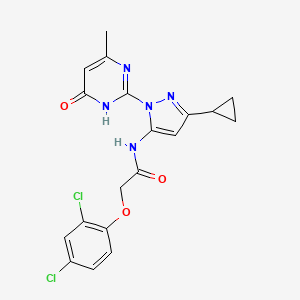![molecular formula C9H12ClNO3 B2556326 2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride CAS No. 1864058-32-1](/img/structure/B2556326.png)
2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride, also known as PMPA, is a chemical compound used in scientific research. It is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase and has been extensively studied for its antiviral properties.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research in organic synthesis has demonstrated the utility of related pyridine derivatives in facilitating complex chemical transformations. For example, the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride illustrates a scalable approach for producing key intermediates for pharmaceutical candidates (Schmid, Beck, Cronin, & Staszak, 2004). This underscores the potential of pyridine derivatives in streamlining the synthesis of complex organic molecules.
Polymer Chemistry
In the domain of polymer chemistry, the protection and deprotection of functional groups is a critical step. A study highlighted the use of 2-(pyridin-2-yl)ethanol as an innovative protecting group for carboxylic acids, demonstrating its utility in the synthesis and modification of polymers. This protective group can be selectively removed, showcasing the versatility of pyridine derivatives in polymer science (Elladiou & Patrickios, 2012).
Material Science
Further applications extend to material science, where pyridine derivatives contribute to the development of novel materials. Studies on hydrochloride crystals based on pyridine derivatives have explored the relationship between magnetic properties and crystal-stacking structures, revealing insights into the design of materials with specific magnetic behaviors (Yong, Zhang, & She, 2013).
Catalysis
Pyridine derivatives also find applications in catalysis. Research into palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins highlights the role of these compounds in facilitating chemical reactions that are significant for industrial processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Propriétés
IUPAC Name |
2-(pyridin-4-ylmethoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-7(9(11)12)13-6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNIILCAVOQVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)



![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)
![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)


![1-[2-(1-Methylbenzimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2556257.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2556259.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
![5-[(2-Acetylphenoxy)methyl]-2-furoic acid](/img/structure/B2556262.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2556263.png)
